N-Boc-2-phenylcyclopropylamine

Description

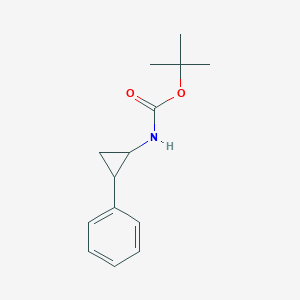

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-phenylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZAGPLGLMIZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Protected Cyclopropylamine Scaffold

An In-depth Technical Guide to N-Boc-2-phenylcyclopropylamine: Synthesis, Stereochemistry, and Applications

Executive Summary: This document provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, with a particular focus on the critical role of its stereoisomers. This guide details established synthetic methodologies, offering a validated experimental protocol and explaining the causal reasoning behind procedural choices. Furthermore, we explore its significant applications in drug discovery, particularly as a precursor for potent enzyme inhibitors and receptor modulators. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this versatile chemical entity.

This compound is a carbamate-protected derivative of 2-phenylcyclopropylamine. The core structure, a phenyl group attached to a cyclopropylamine ring, is a recognized "privileged scaffold" in drug discovery. This scaffold is found in several biologically active molecules, most notably Tranylcypromine (trans-2-phenylcyclopropylamine), a clinically used monoamine oxidase (MAO) inhibitor.[1] The cyclopropyl ring introduces conformational rigidity and unique metabolic properties, while the amine is crucial for interacting with biological targets.

The strategic importance of this compound lies in the tert-butyloxycarbonyl (Boc) protecting group. Amines are highly basic and nucleophilic, making them reactive with a wide range of reagents.[2] The Boc group effectively "masks" the amine's reactivity, allowing chemists to perform modifications on other parts of the molecule without unintended side reactions.[2] This protecting group is prized for its stability under many reaction conditions and its clean, efficient removal under mildly acidic conditions, which preserves the integrity of sensitive functional groups elsewhere in the molecule.[3] Consequently, this compound serves as an essential and versatile intermediate for synthesizing complex, high-value pharmaceutical agents.

Physicochemical Properties and Stereoisomerism

The precise identification and characterization of this compound are paramount for its effective use. The compound's properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl (2-phenylcyclopropyl)carbamate | [4] |

| CAS Number | 92644-77-4 (mixture of isomers) | [4][5] |

| Molecular Formula | C₁₄H₁₉NO₂ | [5] |

| Molecular Weight | 233.31 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Refrigerator (2-8°C) | [4][6] |

The Critical Role of Stereoisomerism

The 2-phenylcyclopropylamine core contains two stereocenters, leading to the existence of four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These are grouped into two pairs of enantiomers, which are diastereomers of each other.

-

trans-isomers: The phenyl and amine groups are on opposite faces of the cyclopropane ring. The racemic trans mixture consists of the (1R,2S) and (1S,2R) enantiomers. This is the most pharmacologically relevant configuration, as seen in the drug Tranylcypromine.[7]

-

cis-isomers: The phenyl and amine groups are on the same face of the ring. The racemic cis mixture consists of the (1R,2R) and (1S,2S) enantiomers.

Biological systems are inherently chiral, and as such, enantiomers of a drug can have dramatically different pharmacological potencies, metabolic pathways, and toxicological profiles.[7] For instance, (+)-trans-2-phenylcyclopropylamine exhibits 15 to 20 times greater potency as a monoamine oxidase inhibitor than its (-)-enantiomer.[7] Therefore, the ability to synthesize and separate specific stereoisomers of this compound is not merely an academic exercise but a fundamental requirement for modern drug development. Chiral separation is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs).[8][][10]

Synthesis Methodologies

The synthesis of this compound typically begins with the formation of the cyclopropane ring, followed by functional group manipulations to introduce the amine and subsequent protection. A common and historically significant route involves the reaction of styrene with a diazoacetate ester.[7][11]

General Synthetic Strategy

The core of the synthesis is the cyclopropanation of styrene. This reaction often produces a mixture of cis and trans diastereomers, with the trans isomer usually being the major product. Subsequent steps involve converting the ester functionality into a protected amine, often via a Curtius or Hofmann rearrangement.[7][11]

Detailed Experimental Protocol: Boc Protection of trans-2-Phenylcyclopropylamine

This protocol describes the final step of the synthesis: the protection of the commercially available amine.

Objective: To synthesize tert-butyl (trans-2-phenylcyclopropyl)carbamate from trans-2-phenylcyclopropylamine hydrochloride.

Materials:

-

trans-2-Phenylcyclopropylamine hydrochloride (CAS: 1986-47-6)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolution & Neutralization: In a round-bottom flask, dissolve trans-2-phenylcyclopropylamine hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the solid is fully dissolved and the amine is neutralized from its salt form.

-

Addition of Solvent: Add an equal volume of dichloromethane (DCM) to the flask to create a biphasic system.

-

Boc Anhydride Addition: Cool the stirring mixture in an ice bath to 0°C. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture. Causality: The reaction is exothermic, and cooling prevents potential side reactions. (Boc)₂O is the standard reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[2]

-

Reaction: Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, typically yielding the desired this compound as a white solid.

Applications in Research and Drug Development

The true value of this compound is realized upon its deprotection and subsequent elaboration into more complex molecules. It is a cornerstone intermediate for several classes of therapeutic agents.

Inhibitors of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone lysine residues.[12] Overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target. The trans-2-phenylcyclopropylamine scaffold is a potent, mechanism-based inactivator of LSD1.[12][13] The amine functionality, after deprotection, forms a covalent adduct with the enzyme's FAD cofactor, leading to irreversible inhibition.[12][13] this compound provides the core structure, which medicinal chemists modify to enhance potency and selectivity for LSD1 over other amine oxidases like MAO.[14][15]

Monoamine Oxidase (MAO) Inhibitors

As the protected precursor to Tranylcypromine, this compound is fundamentally linked to the development of MAO inhibitors used as antidepressants.[1] The parent amine, trans-2-phenylcyclopropylamine, is a non-selective inhibitor of both MAO-A and MAO-B. Research continues to leverage this scaffold to design next-generation MAO inhibitors with improved selectivity and safety profiles.

Serotonin 2C (5-HT₂C) Receptor Agonists

The 2-phenylcyclopropylamine framework has been successfully employed to develop functionally selective agonists for the 5-HT₂C receptor.[16][17] These compounds are being investigated as potential treatments for psychiatric disorders, including schizophrenia.[16] In this context, the N-Boc intermediate allows for the introduction of various substituents on the amine (N-alkylation, N-benzylation, etc.) after deprotection, which is a key strategy for modulating receptor affinity, selectivity, and functional bias (e.g., preference for Gq-mediated signaling over β-arrestin recruitment).[16][17]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound and its derivatives.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Handle with gloves, safety glasses, and a lab coat.[18] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[18][19]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[19] Recommended storage is at refrigerator temperatures (2-8°C).[4][6]

-

Disposal: Dispose of waste materials and contaminated gloves in accordance with local, state, and federal regulations.[18]

Conclusion

This compound, identified by CAS number 92644-77-4, is more than a simple chemical intermediate; it is an enabling tool for advanced medicinal chemistry. Its strategic combination of a pharmacologically privileged scaffold and a robust, readily cleavable protecting group provides chemists with a versatile platform for synthesizing novel therapeutics. A thorough understanding of its stereochemistry, synthetic routes, and chemical reactivity is essential for leveraging its full potential in the development of next-generation treatments for cancer, depression, and other complex diseases.

References

-

SpectraBase. N-Boc-N-ethyl-2-carboxymethyl-2-phenylcyclopropylamine - Optional[MS (GC)] - Spectrum. [Link]

-

Zhang, G., et al. (2017). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry. [Link]

-

Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

ResearchGate. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

- Google Patents.

-

PubMed. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. [Link]

-

PubMed. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

CAS Common Chemistry. Zafirlukast. [Link]

-

PubMed. Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. [Link]

-

MDPI. Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. [Link]

-

Hisco. Alpha 148974 - Water Soluble Solder Paste. [Link]

-

PubMed. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [Link]

-

ResearchGate. trans-2-Phenylcyclopropylamine and trans-2-phenylcyclopropylamine-based LSD1 inactivators. [Link]

- Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

- Google Patents. US8853408B2 - Cyclopropylamines as LSD1 inhibitors.

-

PubChem. Zafirlukast | C31H33N3O6S | CID 5717. [Link]

-

New England Discovery Partners. Medicinal Chemistry. [Link]

-

WVU School of Medicine. Chiral Drug Separation. [Link]

-

SLS - Lab Supplies. trans-2-Phenylcyclopropylamine | p22370-2.5g | SIGMA-ALDRICH. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ACS Publications. N - Allyl Analogues of Phencyclidine: Chemical Synthesis and Pharmacological Properties. [Link]

Sources

- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. This compound | 92644-77-4 [sigmaaldrich.com]

- 5. keyorganics.net [keyorganics.net]

- 6. 反式 -2-苯环丙胺 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 7. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 12. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]

- 15. | NEDP [nedp.com]

- 16. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. globechemie.com [globechemie.com]

- 19. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to N-Boc-2-phenylcyclopropylamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-phenylcyclopropylamine, with the CAS number 92644-77-4, is a pivotal building block in modern medicinal chemistry.[1] Its unique conformational rigidity, imparted by the cyclopropane ring, coupled with the synthetic versatility offered by the Boc-protected amine, makes it a highly sought-after intermediate in the design of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its applications in the development of innovative pharmaceuticals, particularly those targeting the central nervous system.[2] The strategic incorporation of the 2-phenylcyclopropylamine scaffold has been instrumental in the development of potent enzyme inhibitors and receptor modulators.[2]

Physicochemical Properties

This compound is a white to off-white solid at room temperature, a physical form that lends itself to straightforward handling and storage in a laboratory setting.[3] For optimal stability, it is recommended to store the compound under refrigeration at 2-8°C in a sealed, dry container.[2] Commercially available batches typically exhibit a purity of 95-98%.[2][3]

| Property | Value | Source |

| CAS Number | 92644-77-4 | [1] |

| Molecular Formula | C₁₄H₁₉NO₂ | [2] |

| Molecular Weight | 233.31 g/mol | [2] |

| Physical Form | Solid | [3] |

| Purity | 95-98% | [2][3] |

| Storage | 2-8°C, sealed, dry | [2] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the formation of the cyclopropane ring, followed by the introduction of the amine functionality, and culminating in the protection of the amine with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]

Synthetic Pathway Overview

A common synthetic strategy involves the reaction of a substituted aniline with cyclopropanecarbaldehyde followed by reduction and subsequent Boc protection. This pathway offers a reliable and scalable method for the preparation of the target compound.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of a Boc-protected cyclopropylamine derivative, adapted from methodologies described in the literature.[5]

Step 1: Reductive Amination

-

To a solution of a suitable aniline precursor (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (1:1), add sodium bicarbonate (NaHCO₃) (2.0 eq) and cyclopropanecarbaldehyde (1.3 eq).

-

Stir the reaction mixture at 60°C for 2 hours.

-

Cool the reaction mixture to 0°C.

-

Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

Causality: The initial reaction between the aniline and cyclopropanecarbaldehyde forms an imine intermediate. The subsequent addition of sodium borohydride, a reducing agent, selectively reduces the imine to the corresponding secondary amine. The use of a protic solvent like methanol facilitates the reduction.

Step 2: Boc Protection

-

To the reaction mixture from Step 1, add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq).

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

Causality: Di-tert-butyl dicarbonate is a standard reagent for the introduction of the Boc protecting group. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of the stable carbamate.

Purification:

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Self-Validation: The purity of the final product should be assessed by Thin Layer Chromatography (TLC) against the starting materials and by spectroscopic methods as detailed in the following section. The expected outcome is a single spot on the TLC plate and clean spectra corresponding to the desired product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the number and types of protons in the molecule. Key expected signals include:

-

A multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl group protons.

-

A multiplet for the proton attached to the nitrogen (which may be broad).

-

A singlet at approximately δ 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A series of multiplets in the upfield region (δ 0.8-2.5 ppm) corresponding to the cyclopropyl protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. Expected signals include:

-

Signals in the aromatic region (δ 125-140 ppm).

-

A signal for the carbonyl carbon of the Boc group (around δ 155 ppm).

-

A signal for the quaternary carbon of the tert-butyl group (around δ 80 ppm).

-

A signal for the methyl carbons of the tert-butyl group (around δ 28 ppm).

-

Signals for the cyclopropyl carbons in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

-

N-H stretching vibration (around 3300-3500 cm⁻¹).

-

C=O stretching vibration of the carbamate (around 1680-1700 cm⁻¹).

-

C-H stretching vibrations of the aromatic and aliphatic groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The expected molecular ion peak [M+H]⁺ would be at m/z 234.3.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The 2-phenylcyclopropylamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6]

Inhibitors of Lysine-Specific Demethylase 1 (LSD1)

The parent amine, trans-2-phenylcyclopropylamine (also known as tranylcypromine), is a known inhibitor of monoamine oxidase (MAO) and has been repurposed as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[6] this compound is a key starting material for the synthesis of more potent and selective LSD1 inhibitors. The Boc-protected amine allows for the selective modification of other parts of the molecule before the final deprotection to yield the active compound.[5]

Central Nervous System (CNS) Agents

The rigid cyclopropane ring of this compound is used to constrain the conformation of drug candidates, which can lead to increased potency and selectivity for their intended biological targets within the CNS.[2] This makes it a valuable building block for the development of novel antidepressants, antipsychotics, and other neurotherapeutics.

Logical Relationship of this compound in Drug Development

Caption: The role of this compound as a key intermediate.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex and biologically active molecules. Its well-defined physicochemical properties and the robust synthetic methodologies for its preparation make it an invaluable tool for researchers in drug discovery. The strategic use of this building block will undoubtedly continue to contribute to the development of the next generation of therapeutics for a wide range of diseases.

References

-

MySkinRecipes. tert-Butyl(2-phenylcyclopropyl)carbamate. [Link]

-

MySkinRecipes. Protecting Group Reagents. [Link]

-

MySkinRecipes. Carbamate Protecting Groups. [Link]

-

LabNovo. Cyclopropy 环丙基化合物. [Link]

-

PubMed. Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Rousseaux, S. A. L., et al. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

-

PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

- Google Patents. Method of synthesis of trans-2-phenylcyclopropylamine.

-

American Chemical Society. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. [Link]

-

Chinese Journal of Pharmaceuticals. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

- Google Patents.

-

Organic Syntheses. A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. [Link]

-

PubChem. tert-butyl N-(3-methoxy-1-phenylpropyl)carbamate. [Link]

-

PubChem. Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate. [Link]

-

PubChem. t-Butyl carbanilate. [Link]

-

Royal Society of Chemistry. Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines. [Link]

Sources

- 1. tert-butyl(1R,2R)-2-phenylcyclopropyl)carbamate CAS#: 1228092-35-0 [chemicalbook.com]

- 2. tert-Butyl(2-phenylcyclopropyl)carbamate [myskinrecipes.com]

- 3. Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]

N-Boc-2-phenylcyclopropylamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-Boc-2-phenylcyclopropylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral building block in contemporary pharmaceutical and chemical synthesis. A comprehensive understanding of its solubility characteristics in various organic solvents is fundamental to optimizing reaction conditions, enhancing purification efficiency, and ensuring reproducible outcomes. This technical guide provides a detailed exploration of the solubility profile of this compound, grounded in the principles of physical organic chemistry. It offers a predictive solubility map across a spectrum of common laboratory solvents, a rigorous, step-by-step protocol for the empirical determination of solubility, and expert insights into the practical application of this knowledge in a laboratory setting.

Introduction: The Strategic Importance of this compound

The synthesis of complex, biologically active molecules often relies on a toolkit of versatile and well-characterized building blocks. This compound has emerged as a synthon of considerable value, prized for its unique conformational rigidity imparted by the cyclopropane ring and the synthetic versatility afforded by the Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection of amines that can be readily removed under specific acidic conditions[1]. This strategic utility places a premium on understanding the fundamental physical properties of this compound, with solubility being a critical parameter that dictates its handling, reactivity, and purification.

This guide is designed to serve as a senior-level resource, moving beyond simplistic data presentation to elucidate the 'why' behind the observed solubility phenomena. By integrating theoretical principles with actionable experimental protocols, we aim to empower researchers to make informed decisions in solvent selection and process development.

The Molecular Architecture and Its Influence on Solubility

The solubility of a compound is a direct consequence of the intermolecular forces between the solute and the solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" provides a foundational framework for predicting solubility[2]. The molecular structure of this compound presents a fascinating dichotomy of polar and non-polar regions, which governs its interactions with different solvents.

-

Non-polar Domains: The phenyl ring and the cyclopropyl group constitute the dominant non-polar portion of the molecule. These regions interact favorably with non-polar or weakly polar solvents through van der Waals forces (specifically, London dispersion forces).

-

Polar Domain: The N-Boc group (-NH-C(=O)O-tBu) introduces a significant polar character. The amide-like linkage contains a carbonyl group (C=O) and an N-H bond, both capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors (the carbonyl oxygen) and a weak hydrogen bond donor (the N-H proton).

This duality suggests that this compound will exhibit favorable solubility in solvents that can effectively solvate both its non-polar and polar moieties.

Caption: Figure 1. Dominant intermolecular forces based on molecular structure.

Predictive Solubility Profile in Common Organic Solvents

While precise, quantitative solubility data for this compound across a wide range of solvents is not extensively published, we can construct a reliable predictive profile based on its structural features and established chemical principles. The following table categorizes common laboratory solvents and predicts the solubility of this compound at ambient temperature.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | High to Very High | These solvents possess a moderate to high dielectric constant and can effectively solvate the polar N-Boc group via dipole-dipole interactions without engaging in strong hydrogen bonding networks that would exclude the non-polar regions. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic solvent can engage in favorable π-π stacking with the phenyl ring of the solute, while having sufficient polarity to interact with the N-Boc group. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents can hydrogen bond with the N-Boc group, their strong self-association through extensive hydrogen bonding networks can make it energetically costly to create a cavity for the non-polar phenylcyclopropyl moiety. The hydrochloride salt of the parent amine, trans-2-phenylcyclopropylamine, shows a solubility of 50 mg/mL in ethanol, suggesting the free base will have some solubility[3][4]. |

| Non-polar | Hexanes, Heptane, Cyclohexane | Very Low to Insoluble | These solvents interact solely through weak dispersion forces and cannot effectively solvate the polar N-Boc group, making it difficult to overcome the crystal lattice energy of the solid solute. |

| Highly Polar | Water | Insoluble | The large, non-polar surface area of the molecule and its inability to donate strong hydrogen bonds lead to a large energetic penalty for dissolution in the highly structured hydrogen-bonding network of water. |

Rigorous Experimental Protocol for Quantitative Solubility Determination

Empirical determination of solubility is crucial for applications requiring high precision. The following protocol outlines a self-validating system for obtaining accurate solubility data.

Principle: The Equilibrium Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent[2]. The method involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Instrumentation

-

This compound (high purity, >95%)

-

Analytical grade organic solvents

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance (readability ±0.1 mg)

-

Scintillation vials or flasks with PTFE-lined caps

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a suitable quantitative analytical instrument (e.g., GC-MS, qNMR)

Step-by-Step Methodology

-

Preparation of a Saturated System:

-

Add an excess of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately dispense a known volume or mass of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. It is best practice to perform a kinetic study (sampling at 12, 24, and 48 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed, tared vial. This step is critical to remove any microscopic particulate matter.

-

-

Gravimetric and Analytical Quantification:

-

Accurately weigh the filtered solution to determine its mass.

-

Prepare a precise dilution of the saturated solution with the same solvent to bring the concentration into the linear dynamic range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method against a multi-point calibration curve prepared from a known standard.

-

-

Calculation and Reporting:

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express solubility in standard units, such as mg/mL or mol/L.

-

Caption: Figure 2. Workflow for the experimental determination of solubility.

Practical Applications in Drug Discovery and Development

-

Reaction Chemistry: For homogeneous reaction kinetics, selecting a solvent in which this compound is highly soluble (e.g., DCM, THF) is essential. For heterogeneous reactions or crystallizations, a solvent system where solubility is temperature-dependent can be exploited.

-

Purification: The low solubility in non-polar solvents like hexanes makes them excellent anti-solvents for recrystallization. A typical procedure involves dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) followed by the gradual addition of hexanes to induce the precipitation of the purified compound.

-

Formulation: In early-stage drug development, understanding the solubility in pharmaceutically acceptable solvents is a key component of pre-formulation studies, influencing the choice of potential delivery vehicles[5].

Conclusion

The solubility of this compound is a nuanced property governed by the interplay of its polar and non-polar structural elements. This guide has provided a robust framework for both predicting and empirically determining its solubility in a range of organic solvents. By applying these principles and protocols, researchers can de-risk their synthetic campaigns, optimize purification processes, and accelerate the pace of discovery. The provided methodologies ensure a high degree of scientific integrity, allowing for the generation of reliable and reproducible data essential for modern chemical and pharmaceutical research.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, May 27). Chapter 13.1: Factors Affecting Solubility. Retrieved from [Link]

-

Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]

- Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

-

ResearchGate. (n.d.). Scope for the deprotection of N-Boc amines. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

PubChem. (n.d.). cis-2-Phenylcyclopropylamine hydrochloride. Retrieved from [Link]

-

Brainscape. (n.d.). Intro to Dissolution and Solubility Flashcards. Retrieved from [Link]

-

SLS Ireland. (n.d.). trans-2-Phenylcyclopropylamine hydrochloride, 97%. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of trans-2-Phenylcyclopropylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core physicochemical properties of trans-2-phenylcyclopropylamine hydrochloride, a potent monoamine oxidase inhibitor better known as tranylcypromine hydrochloride. As a seasoned application scientist, this document is structured to deliver not just data, but actionable insights into the causality behind experimental choices and the implications of these properties in a drug development context.

Introduction: The Significance of a Structurally Unique Antidepressant

trans-2-Phenylcyclopropylamine hydrochloride is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[1][2] Its clinical application lies predominantly in the treatment of major depressive disorder, particularly in cases resistant to other antidepressant therapies. The molecule's rigid cyclopropylamine structure, a cyclized analog of amphetamine, is fundamental to its potent inhibitory activity. A thorough understanding of its physical and chemical properties is therefore a critical prerequisite for formulation design, analytical method development, and ensuring the stability and therapeutic efficacy of the final drug product.

Core Physicochemical Properties: A Quantitative Overview

The physicochemical characteristics of an active pharmaceutical ingredient (API) are the bedrock of its formulation and analytical development. The following table summarizes the key physical properties of trans-2-phenylcyclopropylamine hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N·HCl | [3][4][5] |

| Molecular Weight | 169.65 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 162-169 °C (with decomposition) | [3] |

| Solubility | Soluble in water and ethanol. | [3] |

| pKa (of the free base) | 8.2 (predicted) | |

| LogP (octanol-water partition coefficient) | 1.8 (predicted) |

Expert Insight: The aqueous solubility of the hydrochloride salt is a key attribute facilitating its formulation into oral dosage forms. The pKa of the free base, while predicted, is crucial for understanding its ionization state at physiological pH, which in turn influences its absorption, distribution, and interaction with its biological target.

Experimental Protocol: Determination of Melting Point (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. For a crystalline solid like trans-2-phenylcyclopropylamine hydrochloride, a sharp melting range is indicative of high purity.

Methodology Rationale: The capillary method is a widely accepted pharmacopeial method for determining the melting point of pharmaceutical compounds. Its simplicity, requirement for a small sample size, and the ability to observe the melting process directly contribute to its reliability.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the trans-2-phenylcyclopropylamine hydrochloride sample is finely powdered and thoroughly dried to remove any residual solvent.

-

Capillary Loading: Introduce the powdered sample into a capillary tube (typically sealed at one end) to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating and Observation:

-

Rapidly heat the sample to a temperature approximately 10-15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Self-Validation: The sharpness of the melting range serves as an internal validation of purity. A broad melting range (greater than 2°C) suggests the presence of impurities.

Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

trans-2-Phenylcyclopropylamine acts as a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] This inhibition leads to an increase in the synaptic concentrations of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), which is believed to be the primary mechanism behind its antidepressant effects.[1]

Caption: Mechanism of action of tranylcypromine.

Stability Profile and Degradation Pathways

The stability of trans-2-phenylcyclopropylamine hydrochloride is a critical consideration for its storage and formulation. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Known Degradation Pathways:

-

Metabolism: In vivo, tranylcypromine is metabolized through ring hydroxylation and N-acetylation.[6] The major metabolites are 4-hydroxytranylcypromine and N-acetyltranylcypromine.[2]

-

Chemical Degradation: While generally stable, forced degradation studies under acidic, basic, oxidative, and photolytic stress can lead to the formation of various degradation products. The specific structures of these degradants are often proprietary information of manufacturers, but they are crucial for the development of a robust stability-indicating HPLC method.

Experimental Protocol: Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the API from its process impurities and degradation products.

Methodology Rationale: Reversed-phase HPLC with UV detection is the workhorse of pharmaceutical analysis due to its versatility, sensitivity, and robustness. A gradient elution is often employed to ensure the separation of compounds with a wide range of polarities, which is common in forced degradation samples.

Step-by-Step Protocol (Illustrative Example):

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 215 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve trans-2-phenylcyclopropylamine hydrochloride in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

For forced degradation studies, subject the API to stress conditions (e.g., heat, acid, base, oxidation, light) before dilution.

-

-

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

-

Data Interpretation:

-

The peak corresponding to trans-2-phenylcyclopropylamine hydrochloride should be well-resolved from all other peaks.

-

Quantify the API and any impurities or degradants by comparing their peak areas to that of a reference standard.

-

Self-Validating System: The method's validity is confirmed by its ability to resolve the main peak from all potential impurities and degradants generated during forced degradation studies, demonstrating its specificity.

Caption: Workflow for stability-indicating HPLC analysis.

Conclusion: A Foundation for Rational Drug Development

The physicochemical properties of trans-2-phenylcyclopropylamine hydrochloride are integral to its successful development as a therapeutic agent. This guide has provided a detailed examination of these properties, from fundamental constants to the practical application of analytical methodologies. By understanding the "why" behind the "how," researchers and drug development professionals can make more informed decisions, leading to the development of safer, more effective, and stable pharmaceutical products.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate? Retrieved from [Link]

-

Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

-

ResearchGate. (n.d.). Identified metabolites of tranylcypromine. Retrieved from [Link]

-

Scribd. (2020, July 26). Tranylcypromine: Pharmacology Review. Retrieved from [Link]

-

PubMed. (1994). Metabolism of monoamine oxidase inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Retrieved from [Link]

-

PubMed Central. (2019). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Retrieved from [Link]

-

PubMed. (1977). Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. Retrieved from [Link]

-

ACS Publications. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Retrieved from [Link]

-

EpigenTek. (n.d.). Trans-2-Phenylcyclopropylamine hydrochloride. Retrieved from [Link]

Sources

- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. trans-2-フェニルシクロプロピルアミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. trans-2-Phenylcyclopropylamine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 6. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-2-phenylcyclopropylamine structural formula and stereochemistry

An In-depth Technical Guide to N-Boc-2-phenylcyclopropylamine: Structure, Stereochemistry, and Synthetic Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound is a critical synthetic intermediate derived from 2-phenylcyclopropylamine, a molecule of significant pharmacological importance more commonly known as tranylcypromine.[1][2] Tranylcypromine is a potent, irreversible inhibitor of monoamine oxidase (MAO) and, more recently, has been identified as an inactivator of the lysine-specific histone demethylase 1 (LSD1), making its derivatives valuable probes in neuropharmacology and oncology.[3][4] The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the primary amine is an essential step in the synthesis of novel analogs, enabling selective modifications at other positions of the molecule. This guide provides a comprehensive technical overview of the structural formula, complex stereochemistry, and core synthetic methodologies related to this compound, designed to equip researchers with the foundational knowledge required for its effective use in drug discovery and development.

Introduction: The Significance of a Protected Cyclopropylamine

The 2-phenylcyclopropylamine scaffold is a privileged structure in medicinal chemistry. Its rigid, three-membered ring constrains the molecule into a conformation that mimics the extended structure of phenethylamines, yet with distinct stereochemical properties.[1] The parent drug, tranylcypromine, is a racemic mixture of the trans-enantiomers and is clinically used as an antidepressant.[1] Crucially, its biological activity is stereospecific, with the different enantiomers exhibiting distinct pharmacological profiles on monoaminergic neurotransmission.[3][5]

To explore the structure-activity relationship (SAR) of this scaffold, chemical derivatization is necessary. However, the primary amine is a reactive nucleophile and base, which can interfere with many synthetic transformations.[6] The use of a protecting group is therefore paramount. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of installation and its stability to a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions.[7][8] this compound thus serves as a versatile building block for the synthesis of novel MAO and LSD1 inhibitors, as well as other potential therapeutic agents.

Structural Formula and Complex Stereochemistry

The molecular structure of this compound (Molecular Formula: C₁₄H₁₉NO₂) features a cyclopropane ring substituted with a phenyl group at one carbon (C2) and a Boc-protected amino group at an adjacent carbon (C1).[9] The presence of two stereogenic centers at C1 and C2 gives rise to a total of four possible stereoisomers.

These isomers can be categorized into two pairs of diastereomers (cis and trans) and two pairs of enantiomers.

-

Diastereomers (cis vs. trans): This describes the relative orientation of the phenyl and N-Boc-amino groups relative to the plane of the cyclopropane ring.

-

Enantiomers (R/S Configuration): Each diastereomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images called enantiomers. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog priority rules.

The stereochemical relationships are summarized below.

Caption: Relationships between the four stereoisomers of 2-phenylcyclopropylamine.

Table 1: Stereoisomer Nomenclature

| Relative Stereochemistry | Absolute Configuration | Common Name Association (for parent amine) |

| trans | (1R, 2S) | (+)-Tranylcypromine[1][11] |

| trans | (1S, 2R) | (-)-Tranylcypromine[1][12] |

| cis | (1S, 2S) | cis-isomer[10] |

| cis | (1R, 2R) | cis-isomer |

Synthetic Methodologies

The synthesis of a specific this compound stereoisomer requires a carefully planned route that addresses both the formation of the cyclopropane ring and the stereoselective installation or separation of the functional groups, followed by a standard protection step.

Synthesis of the 2-Phenylcyclopropylamine Backbone

A prevalent method for constructing the 2-phenylcyclopropane core involves the reaction of styrene with an ethyl diazoacetate.[13][14] This reaction typically produces a mixture of cis and trans diastereomers of ethyl 2-phenylcyclopropanecarboxylate.

Causality of Experimental Choices:

-

Cyclopropanation: The use of a diazo compound with an olefin is a classic and efficient method for forming a cyclopropane ring. The initial product is an ester, which is a versatile functional group for further manipulation.

-

Isomer Separation/Isomerization: The resulting mixture of cis and trans esters or their corresponding carboxylic acids (after hydrolysis) must be separated, as their pharmacological profiles differ.[14] Often, the trans isomer is thermodynamically more stable, and methods exist to isomerize the cis ester to the more desirable trans form using a base like sodium ethoxide.[14]

-

Conversion to Amine: The carboxylic acid of the desired isomer is then converted to the primary amine. The Curtius rearrangement is a common and effective method for this transformation.[14] This involves converting the carboxylic acid to an acyl azide (via the acid chloride), which then rearranges upon heating to an isocyanate. The isocyanate is subsequently hydrolyzed to yield the primary amine, trans-2-phenylcyclopropylamine.[14] This multi-step process is favored for its high efficiency and well-established reliability.

Protocol: N-Boc Protection of 2-Phenylcyclopropylamine

Once the desired stereoisomer of 2-phenylcyclopropylamine is obtained, the amine is protected using di-tert-butyl dicarbonate (Boc₂O). This is a robust and high-yielding reaction.[15]

Underlying Principle: The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[16] A base is required to neutralize the protonated amine intermediate and drive the reaction to completion.[16]

Caption: General workflow for the N-Boc protection of 2-phenylcyclopropylamine.

Step-by-Step Experimental Protocol:

-

Dissolution: Dissolve 2-phenylcyclopropylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add a base, such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution portion-wise. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 2-12 hours).

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Separation and Analysis of Stereoisomers

For applications requiring a single enantiomer, separation of the racemic N-Boc protected product is a critical step.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and powerful method for both analytical and preparative separation of enantiomers. A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to differentially retain the two enantiomers, allowing for their separation. The choice of CSP and mobile phase (typically a mixture of heptane/isopropanol) is crucial and often requires screening to find optimal conditions.

-

Diastereomeric Salt Resolution: While more traditional, this method can be effective. It involves deprotecting the Boc group, reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, separating these salts by crystallization, and then re-protecting the resolved amine. This multi-step process can be more labor-intensive than chiral HPLC.

Analytical Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity. The cis and trans diastereomers can often be distinguished by the coupling constants between the cyclopropyl protons.

-

Chiral HPLC: Used to determine the enantiomeric excess (ee) of a sample by comparing the peak areas of the two enantiomers.

Conclusion

This compound is a fundamentally important molecule for advancing research in fields that rely on the 2-phenylcyclopropylamine scaffold. A thorough understanding of its four distinct stereoisomers is essential, as stereochemistry dictates biological activity. The synthetic route, involving the construction of the cyclopropane backbone followed by a robust N-Boc protection, provides a reliable means to access this versatile intermediate. Mastery of the synthetic and analytical techniques described in this guide will empower researchers to confidently synthesize and utilize specific stereoisomers of this compound as key building blocks in the development of next-generation therapeutics.

References

- Gessner, A., et al. (1980). Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview.

- Lassen, J. B. (1980). Tranylcypromine Stereoisomers, Monoaminergic Neurotransmission and Behavior. A minireview.

- Reynolds, G. P., et al. (1982). Tranylcypromine isomers and Parkinson's disease: new aspects of an old drug. Journal of Neural Transmission. Supplementum, 18, 269-275.

- Reynolds, G. P., Rausch, W. D., & Riederer, P. (1980). Effects of tranylcypromine stereoisomers on monamine oxidation in man. British Journal of Clinical Pharmacology, 9(5), 521–523.

- Wikipedia. (n.d.). Tranylcypromine.

- Key Organics. (n.d.). This compound. Product Page.

- Sigma-Aldrich. (n.d.). This compound. Product Page.

- PubChem. (n.d.). cis-2-Phenylcyclopropylamine hydrochloride.

- Sigma-Aldrich. (n.d.). trans-2-Phenylcyclopropylamine hydrochloride 97%. Product Page.

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.

- Riley, T. N., & Brier, C. G. (1972). Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. Journal of Medicinal Chemistry, 15(11), 1187-1188.

- ResearchGate. (2005). Synthesis and infrared spectra of stereoisomers of some 2-substituted p -(vinyl)phenylcyclopropanes.

- ResearchGate. (n.d.).

- PubChem. (n.d.). (+)-Tranylcypromine.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.

- Google Patents. (2020).

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- NIST. (n.d.). Cyclopropanamine, 2-phenyl-, trans-(+)-. NIST WebBook.

- SciSpace. (n.d.).

- Google Patents. (1977). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

- Santa Cruz Biotechnology. (n.d.). trans 2-Phenylcyclopropylamine Hydrochloride. Product Page.

- Fisher Scientific. (n.d.). trans-2-Phenylcyclopropylamine hydrochloride, 97%. Product Page.

- Schmidt, M. W., et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(15), 4408-4416.

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. keyorganics.net [keyorganics.net]

- 10. cis-2-Phenylcyclopropylamine hydrochloride | C9H12ClN | CID 12345945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (+)-Tranylcypromine | C9H11N | CID 26070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 14. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. jk-sci.com [jk-sci.com]

The Biological Activity of N-Boc-2-phenylcyclopropylamine Derivatives: A Guide to Synthesis, Evaluation, and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The trans-2-phenylcyclopropylamine (t-PCPA) scaffold, famously represented by the antidepressant drug tranylcypromine, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal starting point for designing potent and selective enzyme inhibitors. This guide focuses on the derivatives of N-Boc-2-phenylcyclopropylamine, a key synthetic intermediate, and their progression to highly active modulators of epigenetic targets, primarily Lysine-Specific Demethylase 1 (LSD1/KDM1A). We will explore the strategic rationale behind their design, detailed synthetic and biological evaluation protocols, structure-activity relationships, and their significant therapeutic potential, particularly in oncology.

Introduction: The 2-Phenylcyclopropylamine Core and the Rise of Epigenetic Targeting

The journey of 2-phenylcyclopropylamine derivatives began with tranylcypromine, a non-selective, irreversible inhibitor of monoamine oxidases (MAOs) used to treat major depressive disorders.[3][] The discovery that LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme critical in gene regulation, shares structural and mechanistic homology with MAOs, sparked a paradigm shift.[5][6] Researchers found that tranylcypromine could also inhibit LSD1, albeit with modest potency (K_i = 271 µM).[3]

LSD1 functions by demethylating specific lysine residues on histone H3 (H3K4me1/2 and H3K9me1/2), as well as non-histone proteins like p53 and DNMT1, thereby regulating gene expression.[7][8] Its overexpression is implicated in numerous cancers, including acute myeloid leukemia (AML), prostate, and breast cancer, where it silences tumor suppressor genes and promotes proliferation and metastasis.[3][9] This has established LSD1 as a high-value therapeutic target in oncology.[9][10]

The N-Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group during synthesis, enabling controlled chemical modifications. Its subsequent removal unmasks the reactive amine, which is fundamental to the molecule's mechanism of action against FAD-dependent enzymes. This guide delves into the derivatives that arise from this synthetic strategy.

Synthetic Strategy and Methodologies

The synthesis of biologically active 2-phenylcyclopropylamine derivatives is a multi-step process. The N-Boc protected intermediate provides a stable platform for subsequent modifications, such as C-H activation and cross-coupling, to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[11]

General Synthetic Workflow

The overall strategy involves creating the core cyclopropane ring, installing the protected amine, modifying the phenyl ring or the amine itself, and finally, deprotection to yield the active compound.

Caption: General synthetic workflow for 2-phenylcyclopropylamine derivatives.

Detailed Protocol: Synthesis of a Representative N-Boc Intermediate

This protocol outlines the synthesis of trans-N-Boc-2-phenylcyclopropylamine, a common starting material.

Step 1: Synthesis of trans-2-Phenylcyclopropane Carboxamide

-

To a solution of trans-2-phenylcyclopropyl isopropyl ester (1 equivalent) in DMSO, add an aqueous solution of 45% potassium hydroxide.

-

Stir the reaction mixture at 60°C for 2 hours to hydrolyze the ester to the corresponding carboxylic acid.[12]

-

After cooling, add water and acidify with hydrochloric acid. Extract the aqueous phase with toluene.

-

Combine the organic phases and partially remove the toluene in vacuo.

-

To the residue, add thionyl chloride (approx. 2 equivalents) at 60°C and stir for 2 hours to form the acid chloride.[12]

-

Cool the mixture and carefully add it to a concentrated ammonium hydroxide solution.

-

Stir vigorously, then filter the resulting precipitate, wash with water, and dry to obtain trans-2-phenylcyclopropane carboxamide.

Step 2: Hofmann or Curtius Rearrangement and Boc Protection

-

The trans-2-phenylcyclopropane carboxamide (1 equivalent) is subjected to a Hofmann or Curtius rearrangement to yield the primary amine, trans-2-phenylcyclopropylamine.

-

Dissolve the crude amine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Stir the reaction at room temperature for 12-24 hours until the starting amine is consumed (monitor by TLC).

-

Perform an aqueous workup, extract with an organic solvent, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure trans-N-Boc-2-phenylcyclopropylamine.

Biological Activity and Mechanism of Action

The primary biological target of these derivatives is LSD1. The mechanism is a time-dependent, irreversible inactivation of the enzyme.[6]

Mechanism of LSD1 Inhibition

The cyclopropylamine moiety is a mechanism-based inactivator. The enzymatic process involves a single-electron transfer from the amine to the FAD cofactor. This initiates the homolytic cleavage of the cyclopropane ring, forming a radical intermediate that rapidly recombines with the FAD cofactor to form a stable, covalent adduct.[5][13] This covalent modification permanently inactivates the enzyme.[6]

Caption: Mechanism of irreversible LSD1 inhibition by t-PCPA derivatives.

While the parent compound, tranylcypromine, also inhibits MAO-A and MAO-B through a similar mechanism, the resulting FAD adducts are structurally distinct.[5][14] This difference in the final adduct structure, along with variations in the enzyme's active site architecture, provides a basis for designing LSD1-selective inhibitors.[13]

Structure-Activity Relationship (SAR) Studies

The goal of SAR studies has been to enhance potency for LSD1 while increasing selectivity over the structurally related MAOs. Key modifications have focused on substitutions on the phenyl ring and, most successfully, on the amino group.

Phenyl Ring Modifications

-

Substitution Position: Substitutions at the para (4-position) of the phenyl ring are generally well-tolerated and can be used to modulate physicochemical properties.

-

Electron-Withdrawing Groups: Introducing fluorine atoms to the phenyl ring (e.g., 2-PFPA) was shown to decrease MAO-A inhibition 40-fold while maintaining potent LSD1 inhibition, demonstrating that electronic and steric hindrance can drive selectivity.[14]

N-Alkylation: The Key to Potency and Selectivity

Extending a chain from the amino group has proven to be the most effective strategy for developing highly potent and selective LSD1 inhibitors. This exploits the open, solvent-exposed cleft of the LSD1 active site, which is absent in the more enclosed active sites of MAOs.[13][15]

-

N-Alkylated Derivatives: Compounds like S2101, which feature a phenyl ether moiety connected to the amine, exhibit significantly stronger LSD1 inhibition (k_inact/K_I value of 4560 M⁻¹ s⁻¹) compared to tranylcypromine and show weaker inhibition of MAOs.[8]

-

Enhanced Potency: Further N-alkylated derivatives, S2116 and S2157, enhanced potency for LSD1 by 2.0- to 2.6-fold compared to S2101, along with improved selectivity over MAOs.[15] Structural analyses confirmed these N-substituents enhance potency by making additional favorable contacts within the LSD1 active site without participating in the FAD adduct formation itself.[15]

Caption: Key structure-activity relationship insights for t-PCPA derivatives.

Summary of Biological Activity Data

| Compound | Target(s) | Potency Metric | Value | Selectivity Notes | Reference |

| Tranylcypromine (t-PCPA) | LSD1, MAO-A/B | K_I (LSD1) | 242 µM | Non-selective | [6] |

| 2-PFPA | LSD1, MAO-B | k_inact/K_I (LSD1) | 321 M⁻¹ s⁻¹ | 40-fold reduced activity against MAO-A vs. t-PCPA | [14] |

| S2101 | LSD1 | k_inact/K_I | 4560 M⁻¹ s⁻¹ | Weaker inhibition of MAOs compared to t-PCPA | [8] |

| S2116 / S2157 | LSD1 | Potency | 2.0-2.6x > S2101 | Improved selectivity over MAOs | [15] |

| Bomedemstat (IMG-7289) | LSD1 | IC₅₀ | 56.8 nM | Oral, irreversible inhibitor in clinical trials | [3] |

Experimental Protocols for Biological Evaluation

Protocol: In Vitro LSD1 Enzymatic Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

-

Reagents: Recombinant human LSD1/CoREST complex, horseradish peroxidase (HRP), Amplex Red reagent, a dimethylated histone H3 peptide substrate (e.g., H3K4me2).

-

Reaction Setup: In a 96-well plate, add assay buffer, the H3K4me2 peptide substrate, HRP, and Amplex Red.

-

Inhibitor Addition: Add serial dilutions of the test compound (derivative) to the wells. Include a positive control (known inhibitor like t-PCPA) and a negative control (DMSO vehicle).

-

Enzyme Initiation: Add the LSD1/CoREST enzyme complex to all wells to start the reaction.

-

Incubation & Measurement: Incubate the plate at room temperature, protected from light. Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at multiple time points.

-

Data Analysis: The rate of fluorescence increase is proportional to LSD1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. For irreversible inhibitors, time-dependent inhibition studies are performed to calculate k_inact and K_I values.[14]

Protocol: Cellular Assay for LSD1 Target Engagement

This assay confirms that the inhibitor engages LSD1 in a cellular context by measuring the accumulation of its substrate.

-

Cell Culture: Plate a relevant cancer cell line (e.g., AML cell line MV4-11) at an appropriate density and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound for 24-72 hours.

-

Nuclear Extraction: Harvest the cells and perform nuclear extraction to isolate histone proteins.

-

Western Blotting: Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Probing: Probe the membrane with a primary antibody specific for H3K4me2. Also, probe with an antibody for total Histone H3 as a loading control.

-

Detection & Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities. An effective LSD1 inhibitor will cause a dose-dependent increase in the H3K4me2 signal relative to the total H3 control.[14]

Therapeutic Applications and Future Directions

The primary therapeutic application for LSD1 inhibitors derived from the 2-phenylcyclopropylamine scaffold is in oncology .

-

Hematological Malignancies: AML is a key indication. LSD1 inhibition promotes the differentiation of leukemic stem cells, reducing their self-renewal capacity.[10][16] Several compounds, including bomedemstat (IMG-7289) and iadademstat (ORY-1001), have entered clinical trials for AML and other myeloid malignancies.[3][17]

-

Solid Tumors: High LSD1 expression in prostate, breast, and small-cell lung cancer makes these promising targets.[16]

-

Combination Therapies: A significant area of research is the use of LSD1 inhibitors in combination with other agents. Synergistic effects have been observed with all-trans retinoic acid (ATRA), HDAC inhibitors, and checkpoint inhibitors (anti-PD-L1), enhancing anti-tumor activity.[3][9][16][17]

The development of these derivatives continues to evolve, with a focus on creating dual-target inhibitors (e.g., LSD1/HDAC) and further refining selectivity to minimize off-target effects and improve safety profiles for chronic dosing.[17]

References

-

LSD1: biologic roles and therapeutic targeting. National Institutes of Health (NIH). Available at: [Link]

-

Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Semantic Scholar. Available at: [Link]

-

Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. ACS Publications. Available at: [Link]

-

LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. Available at: [Link]

-

Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date. PubMed. Available at: [Link]

-

Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed. Available at: [Link]

-

Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. PubMed. Available at: [Link]

-

Pharmacological Inhibition of LSD1 for Cancer Treatment. National Institutes of Health (NIH). Available at: [Link]

-

C-H Activation Enables Rapid Structure-Activity Relationship Study of Arylcyclopropyl amines for Potent and Selective LSD1 Inhibitors. ResearchGate. Available at: [Link]

-

Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy. PubMed. Available at: [Link]

-

Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. ACS Publications. Available at: [Link]

-

Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. ACS Publications. Available at: [Link]

-

Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. National Institutes of Health (NIH). Available at: [Link]

-

Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. Available at: [Link]

-

Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. PubMed. Available at: [Link]

- Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.

- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. Google Patents.

-

Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. Available at: [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]

-